molecular formula C21H13ClFNO3S B2950523 [4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1113110-05-6

[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No. B2950523
CAS RN: 1113110-05-6
M. Wt: 413.85
InChI Key: JKJUNTDNVUOVIG-UHFFFAOYSA-N
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Description

The compound is a benzothiazine derivative with a methanone functional group. Benzothiazines are a class of organic compounds containing a benzene ring fused to a thiazine ring. Methanone is a functional group consisting of a carbonyl group (C=O) bonded to two hydrocarbon groups. The presence of fluorine and chlorine atoms suggests that the compound might have interesting reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazine ring, possibly through a cyclization reaction, followed by the introduction of the methanone group. The fluorine and chlorine atoms could be introduced through halogenation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzothiazine ring, the methanone group, and the halogen atoms. The presence of these functional groups and atoms would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups and atoms present. The benzothiazine ring might undergo electrophilic aromatic substitution reactions, while the methanone group could be involved in nucleophilic addition reactions. The halogen atoms might also participate in various reactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The study of benzothiazine derivatives is an active area of research, particularly in the field of medicinal chemistry. This compound, with its unique combination of functional groups and atoms, could be of interest for future studies .

properties

IUPAC Name

[4-(3-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFNO3S/c22-15-7-4-8-17(11-15)24-13-20(21(25)14-5-2-1-3-6-14)28(26,27)19-10-9-16(23)12-18(19)24/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJUNTDNVUOVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

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